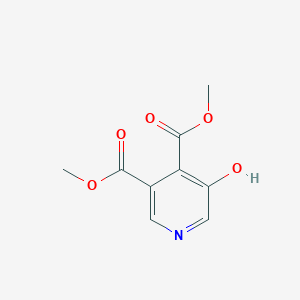
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate (DMHPD) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHPD is a pyridine derivative that possesses two carboxylate groups and a hydroxyl group. It is synthesized through a multistep process that involves the reaction of 3,4-dihydroxypyridine with dimethyl sulfate. DMHPD has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in research.
Mecanismo De Acción
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate exerts its biochemical and physiological effects through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby exhibiting antioxidant properties. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines and to suppress the activation of nuclear factor kappa B (NF-κB), thereby exhibiting anti-inflammatory properties. Additionally, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to protect against oxidative stress, inflammation, and neurotoxicity. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been shown to improve cognitive function and to enhance the survival of dopaminergic neurons. Additionally, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate is also readily available and can be obtained from commercial sources. However, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Dimethyl 5-hydroxypyridine-3,4-dicarboxylate. One area of research is the development of more efficient synthesis methods for Dimethyl 5-hydroxypyridine-3,4-dicarboxylate. Another area of research is the investigation of the potential use of Dimethyl 5-hydroxypyridine-3,4-dicarboxylate in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, further research is needed to elucidate the mechanisms of action of Dimethyl 5-hydroxypyridine-3,4-dicarboxylate and to identify potential targets for its therapeutic use.
Aplicaciones Científicas De Investigación
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been investigated for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
Número CAS |
19804-07-0 |
|---|---|
Nombre del producto |
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate |
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
dimethyl 5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c1-14-8(12)5-3-10-4-6(11)7(5)9(13)15-2/h3-4,11H,1-2H3 |
Clave InChI |
KIURMFAVIJKWTQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=CC(=C1C(=O)OC)O |
SMILES canónico |
COC(=O)C1=CN=CC(=C1C(=O)OC)O |
Sinónimos |
DIMETHYL 5-HYDROXYPYRIDINE-3,4-DICARBOXYLATE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

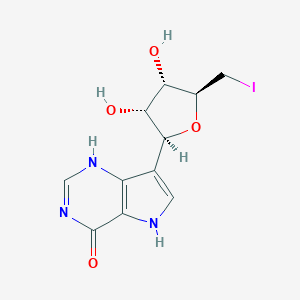
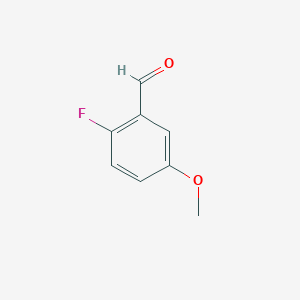
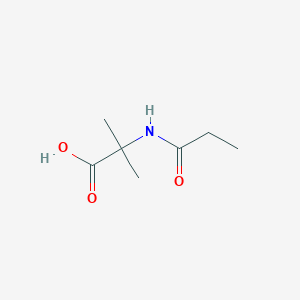
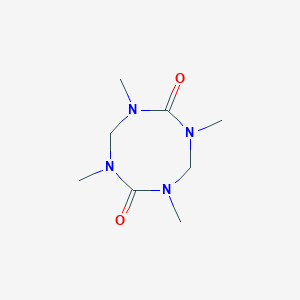
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
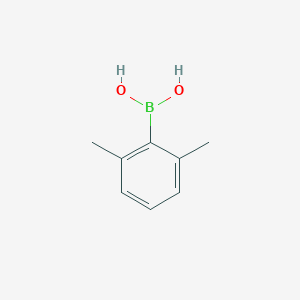
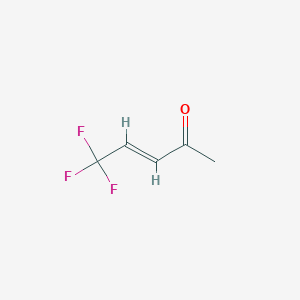
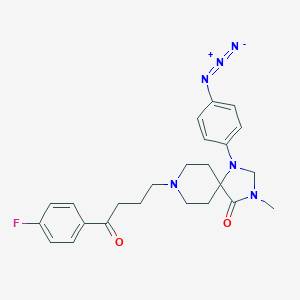

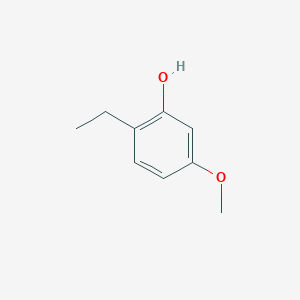
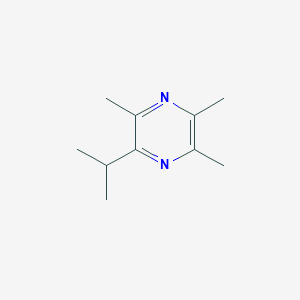
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)